2,2,2-トリフルオロエチルジメチルカルバメート

説明

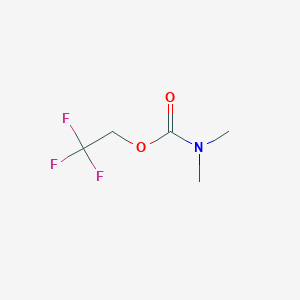

2,2,2-Trifluoroethyl dimethylcarbamate is an organic compound with the molecular formula C5H8F3NO2. It is characterized by the presence of a trifluoroethyl group attached to a dimethylcarbamate moiety.

科学的研究の応用

2,2,2-Trifluoroethyl dimethylcarbamate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those requiring fluorinated functional groups for enhanced biological activity.

作用機序

Target of Action

It is known that the compound is used in the trifluoroethylation of indoles , suggesting that indoles could be a potential target.

Mode of Action

2,2,2-Trifluoroethyl dimethylcarbamate interacts with its targets through a process known as trifluoroethylation . This process involves the introduction of a trifluoroethyl group to the target molecule in a fast and efficient reaction under mild conditions with high functional group tolerance .

Biochemical Pathways

The trifluoroethylation process can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .

Result of Action

The introduction of a trifluoroethyl group to a target molecule can modify its properties, potentially leading to changes in its function .

Action Environment

It is known that the trifluoroethylation process can occur under mild conditions , suggesting that the compound may be stable in a variety of environments.

生化学分析

Biochemical Properties

2,2,2-Trifluoroethyl dimethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between 2,2,2-Trifluoroethyl dimethylcarbamate and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. This inhibition can affect neurotransmission and has implications for studying neurological processes .

Cellular Effects

The effects of 2,2,2-Trifluoroethyl dimethylcarbamate on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can enhance cholinergic signaling. This enhancement can affect various cellular processes, including muscle contraction, memory formation, and other cholinergic functions . Additionally, 2,2,2-Trifluoroethyl dimethylcarbamate may impact gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways.

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoroethyl dimethylcarbamate exerts its effects through binding interactions with acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding results in the accumulation of acetylcholine, leading to prolonged cholinergic signaling. The inhibition of acetylcholinesterase by 2,2,2-Trifluoroethyl dimethylcarbamate is a key mechanism underlying its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoroethyl dimethylcarbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,2,2-Trifluoroethyl dimethylcarbamate is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to cumulative effects on cellular function, including potential alterations in cholinergic signaling and gene expression.

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoroethyl dimethylcarbamate vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At high doses, 2,2,2-Trifluoroethyl dimethylcarbamate can lead to toxic effects, including overstimulation of cholinergic pathways, muscle spasms, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Metabolic Pathways

2,2,2-Trifluoroethyl dimethylcarbamate is involved in specific metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes hydrolysis to produce dimethylcarbamic acid and 2,2,2-trifluoroethanol. These metabolites can further participate in various biochemical reactions, including conjugation and excretion . The involvement of specific enzymes, such as esterases, in the hydrolysis of 2,2,2-Trifluoroethyl dimethylcarbamate is crucial for its metabolic processing.

Transport and Distribution

The transport and distribution of 2,2,2-Trifluoroethyl dimethylcarbamate within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and distribute throughout various tissues. It may interact with transporters and binding proteins that facilitate its movement within the body . The localization and accumulation of 2,2,2-Trifluoroethyl dimethylcarbamate in specific tissues can impact its overall biological activity.

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoroethyl dimethylcarbamate is an important aspect of its activity and function. The compound can localize to specific cellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The presence of targeting signals or post-translational modifications may direct 2,2,2-Trifluoroethyl dimethylcarbamate to these compartments, influencing its interactions with biomolecules and its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl dimethylcarbamate typically involves the reaction of dimethylcarbamic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2,2,2-Trifluoroethyl dimethylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations .

化学反応の分析

Types of Reactions

2,2,2-Trifluoroethyl dimethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond in the compound can be hydrolyzed to yield dimethylcarbamic acid and 2,2,2-trifluoroethanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in the reactions of 2,2,2-Trifluoroethyl dimethylcarbamate include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired reaction pathway .

Major Products Formed

The major products formed from the reactions of 2,2,2-Trifluoroethyl dimethylcarbamate depend on the specific reaction conditions. For example, hydrolysis yields dimethylcarbamic acid and 2,2,2-trifluoroethanol, while substitution reactions can produce a variety of trifluoroethyl-substituted compounds .

類似化合物との比較

Similar Compounds

- 2,2,2-Trifluoroethyl methylcarbamate

- 2,2,2-Trifluoroethyl ethylcarbamate

- 2,2,2-Trifluoroethyl isopropylcarbamate

Uniqueness

2,2,2-Trifluoroethyl dimethylcarbamate is unique due to its specific combination of a trifluoroethyl group and a dimethylcarbamate moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications compared to its analogs .

特性

IUPAC Name |

2,2,2-trifluoroethyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDGUXZHFOUZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572356 | |

| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-43-2 | |

| Record name | Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B1339248.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)